Cas no 320416-64-6 (4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime)

4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime 化学的及び物理的性質
名前と識別子
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- 4-(4-CHLOROPHENOXY)-3-NITROBENZENECARBALDEHYDE O-METHYLOXIME
- Benzaldehyde, 4-(4-chlorophenoxy)-3-nitro-, O-methyloxime
- 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime
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4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C147130-25mg |
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime |
320416-64-6 | 25mg |
$ 230.00 | 2022-06-06 | ||
Key Organics Ltd | 1D-070-5MG |
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime |
320416-64-6 | >90% | 5mg |
£46.00 | 2023-09-08 | |
A2B Chem LLC | AI71039-1g |
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine |
320416-64-6 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI71039-1mg |
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine |
320416-64-6 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI71039-5mg |
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine |
320416-64-6 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI71039-500mg |
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine |
320416-64-6 | >90% | 500mg |
$720.00 | 2024-04-20 | |
TRC | C147130-50mg |
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime |
320416-64-6 | 50mg |
$ 380.00 | 2022-06-06 | ||
Key Organics Ltd | 1D-070-5G |
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime |
320416-64-6 | >90% | 5g |
£3080.00 | 2023-09-08 | |
Key Organics Ltd | 1D-070-1G |
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime |
320416-64-6 | >90% | 1g |
£770.00 | 2023-09-08 | |
Key Organics Ltd | 1D-070-10G |
4-(4-chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime |
320416-64-6 | >90% | 10g |
£5775.00 | 2023-09-08 |
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime 関連文献
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloximeに関する追加情報
Comprehensive Overview of 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 320416-64-6)
4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime (CAS No. 320416-64-6) is a specialized organic compound that has garnered significant attention in the fields of agrochemical and pharmaceutical research. This compound, characterized by its unique nitrobenzenecarbaldehyde core and O-methyloxime functional group, is often explored for its potential applications in crop protection and medicinal chemistry. Its molecular structure, featuring a 4-chlorophenoxy substituent, contributes to its distinct chemical properties, making it a subject of interest for researchers seeking innovative solutions in sustainable agriculture and drug development.
In recent years, the demand for environmentally friendly agrochemicals has surged, driven by global concerns over food security and sustainable farming practices. 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime has been studied for its potential role in developing next-generation pesticides with reduced ecological impact. Researchers are particularly interested in its mechanism of action, which may involve interference with pest metabolic pathways, offering a targeted approach to pest control. This aligns with the growing trend of green chemistry and the search for biodegradable agrochemicals that minimize harm to non-target organisms.
The pharmaceutical industry has also shown interest in CAS No. 320416-64-6 due to its structural similarity to bioactive molecules. The O-methyloxime moiety, in particular, is a common pharmacophore found in compounds with antimicrobial and anti-inflammatory properties. Recent studies have investigated its potential as a scaffold for designing novel small-molecule therapeutics, especially in the context of drug-resistant infections and chronic inflammatory diseases. These applications resonate with current healthcare challenges, such as the rise of antibiotic resistance and the need for safer anti-inflammatory agents.
From a synthetic chemistry perspective, 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime presents intriguing challenges and opportunities. Its preparation typically involves multi-step reactions, including nitration, etherification, and oxime formation, which are key topics in modern organic synthesis. The compound's stability under various conditions is another area of investigation, as it influences its shelf life and practical utility. These aspects are critical for industrial applications, where process optimization and scale-up feasibility are paramount concerns.
Environmental fate and degradation pathways of CAS No. 320416-64-6 are also active research areas. With increasing regulatory scrutiny on chemical persistence, understanding how this compound breaks down in soil and water systems is essential for its potential commercialization. Studies have explored its photodegradation behavior and microbial metabolism, addressing questions about its ecological footprint. This aligns with the broader scientific community's focus on environmental risk assessment and the development of sustainable chemical solutions.
In analytical chemistry, 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime serves as an interesting subject for method development. Its distinctive UV-Vis absorption spectrum and chromatographic behavior make it suitable for studying advanced separation techniques and detection methodologies. Researchers have employed techniques like HPLC-MS and NMR spectroscopy to characterize this compound, contributing to the ongoing refinement of analytical protocols for similar nitroaromatic compounds.
The commercial potential of 320416-64-6 continues to evolve as new applications emerge. While currently primarily used in research settings, its unique properties suggest possible future roles in specialty chemicals and material science. The compound's ability to participate in various condensation reactions and form metal complexes opens doors to innovative material designs, particularly in the realm of functional coatings and catalysts. These possibilities are especially relevant in today's context of advanced material development for energy and environmental applications.
Safety considerations for handling 4-(4-Chlorophenoxy)-3-nitrobenzenecarbaldehyde O-methyloxime follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation systems are recommended when working with this chemical. These precautions align with the broader movement toward responsible research practices and laboratory safety culture that has gained prominence in recent years.
Looking ahead, the scientific community anticipates continued exploration of CAS No. 320416-64-6 across multiple disciplines. Its versatile structure and reactivity profile position it as a valuable building block for diverse applications. As research progresses, particularly in the areas of green agrochemicals and medicinal chemistry, this compound may play an increasingly important role in addressing some of the most pressing challenges in agriculture and healthcare. The ongoing optimization of its synthesis and characterization methods will further enhance its utility for both academic and industrial researchers.
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